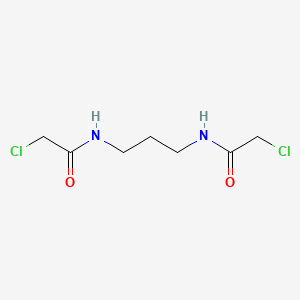

Acetamide, N,N'-trimethylenebis(chloro-

Description

Acetamide, N,N'-trimethylenebis(chloro-) is a bis-acetamide derivative characterized by a trimethylene bridge (-CH₂-CH₂-CH₂-) connecting two acetamide groups, each substituted with a chlorine atom. Structurally, its chlorine substituents and flexible trimethylene bridge influence its reactivity, solubility, and interactions with biological targets .

Properties

IUPAC Name |

2-chloro-N-[3-[(2-chloroacetyl)amino]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Cl2N2O2/c8-4-6(12)10-2-1-3-11-7(13)5-9/h1-5H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPHYBXISGDJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCl)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176891 | |

| Record name | Acetamide, N,N'-trimethylenebis(chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22358-18-5 | |

| Record name | N,N′-1,3-Propanediylbis[2-chloroacetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22358-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N,N'-trimethylenebis(chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022358185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,N'-chloroacetylaminopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N'-trimethylenebis(chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Trimethylene-bis(chloroacetamide) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGJ37PH3LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-trimethylenebis(chloro-) typically involves the reaction of chloroacetyl chloride with 1,3-diaminopropane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

ClCH2COCl+H2NCH2CH2CH2NH2→ClCH2CONHCH2CH2CH2NHCOCH2Cl+2HCl

Industrial Production Methods: In an industrial setting, the production of Acetamide, N,N’-trimethylenebis(chloro-) can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The crude product is then purified by recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Acetamide, N,N’-trimethylenebis(chloro-) can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alcohols.

Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield the corresponding amide and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, alcohols

Bases: Triethylamine, sodium hydroxide

Solvents: Dichloromethane, ethanol, water

Major Products Formed:

- Substituted acetamides

- Hydrolyzed amides

- Imines or Schiff bases

Scientific Research Applications

Chemistry: Acetamide, N,N’-trimethylenebis(chloro-) is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and polymers.

Biology: In biological research, this compound is used as a cross-linking agent to study protein-protein interactions. It can form covalent bonds between amino groups in proteins, thereby stabilizing protein complexes for structural analysis.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to form stable amide bonds makes it a valuable building block in the synthesis of pharmaceuticals.

Industry: In the industrial sector, Acetamide, N,N’-trimethylenebis(chloro-) is used in the production of specialty chemicals, agrochemicals, and as a curing agent for epoxy resins.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-trimethylenebis(chloro-) involves its ability to form covalent bonds with nucleophilic groups in target molecules. The chlorine atoms in the compound are highly reactive and can be displaced by nucleophiles such as amines or thiols. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, thereby altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Acetamide, N,N'-trimethylenebis(chloro-) with analogous bis-acetamides and chloroacetamide derivatives based on bridge length, substituents, molecular properties, and applications:

Key Observations

Bridge Length and Flexibility: The trimethylene bridge offers moderate flexibility compared to rigid aromatic bridges (e.g., in ) or shorter ethylene bridges (). This flexibility may enhance binding to enzymes or receptors in biological systems .

Substituent Effects :

- Chlorine atoms increase electronegativity and reactivity, making the compound more susceptible to nucleophilic substitution (e.g., in pesticide derivatives like those in ) .

- Methyl groups () or trifluoromethyl groups () alter lipophilicity and metabolic stability.

Applications: Bridged bis-acetamides (e.g., ) are often used as monomers for polyimides or agrochemicals due to their structural symmetry. Monomeric chloroacetamides () are common herbicide intermediates, where chlorine enhances herbicidal activity .

Biological Activity

Acetamide, N,N'-trimethylenebis(chloro-) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antitumor properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a chloro group which is known to enhance biological activity in acetamide derivatives. The presence of chlorine at specific positions can stabilize the molecule and improve its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds within the acetamide family, particularly those with chlorine substitutions, exhibit significant antimicrobial properties. For instance, a study focused on N-chloro aryl acetamides demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various derivatives indicated that compounds with chloro groups showed enhanced efficacy compared to their non-chloro counterparts.

Table 1: Antibacterial Activity of N-chloro Aryl Acetamides

| Compound | Gram-negative (E. coli) | Gram-positive (S. aureus) | MIC (µg/mL) |

|---|---|---|---|

| A1 | 12 | 14 | 100 |

| A2 | 19 | 22 | 20 |

| A3 | 16 | 16 | 50 |

| A4 | 17 | 16 | 50 |

| A5 | 18 | 24 | 20 |

The data indicate that compound A2 exhibited the highest antibacterial activity against S. aureus with an MIC of 20 µg/mL, making it a promising candidate for further development as an antibacterial agent .

Antitumor Activity

In addition to antimicrobial effects, some studies have explored the antitumor potential of acetamide derivatives. For example, certain chloroacetamides have shown promise in inhibiting tumor growth in various cancer models. The mechanisms proposed include apoptosis induction and inhibition of cell proliferation pathways.

Case Study: Antitumor Effects in Mice

In a study involving xenograft tumors in mice, treatment with specific chloroacetamides led to a significant reduction in tumor size. The proposed mechanism involved increased endoplasmic reticulum stress and subsequent apoptosis during radiotherapy treatments, highlighting the potential of these compounds in cancer therapy .

Pharmacokinetics and Safety Profile

The pharmacokinetic profiles of chloro-acetamides suggest favorable absorption and distribution characteristics, which are crucial for their effectiveness as therapeutic agents. Toxicological assessments have indicated that certain derivatives possess low cytotoxicity, making them suitable for further investigation in vivo.

Table 2: Pharmacokinetic Characteristics

| Compound | Absorption | Distribution | Metabolism | Excretion |

|---|---|---|---|---|

| Chloroacetamide | High | Wide | Hepatic | Renal |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.